molecular formula C7H12O4 B12066175 (2S)-2-(dimethoxymethyl)oxolan-3-one

(2S)-2-(dimethoxymethyl)oxolan-3-one

Cat. No.: B12066175
M. Wt: 160.17 g/mol
InChI Key: ZNGILWZHLQQYOZ-ZCFIWIBFSA-N
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Description

(2S)-2-(dimethoxymethyl)oxolan-3-one is a cyclic, oxygenated hydrocarbon It is a derivative of oxolan-3-one, which is a five-membered lactone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethoxymethyl)oxolan-3-one typically involves the reaction of oxolan-3-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethoxymethyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(dimethoxymethyl)oxolan-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of biofuels and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethoxymethyl)oxolan-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-3-one: The parent compound, which lacks the dimethoxymethyl group.

    (2R)-2-(dimethoxymethyl)oxolan-3-one: The enantiomer of the compound.

    2-(methoxymethyl)oxolan-3-one: A derivative with only one methoxy group.

Uniqueness

(2S)-2-(dimethoxymethyl)oxolan-3-one is unique due to its specific stereochemistry and the presence of two methoxy groups. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-2-(dimethoxymethyl)oxolan-3-one

InChI

InChI=1S/C7H12O4/c1-9-7(10-2)6-5(8)3-4-11-6/h6-7H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

ZNGILWZHLQQYOZ-ZCFIWIBFSA-N

Isomeric SMILES

COC([C@H]1C(=O)CCO1)OC

Canonical SMILES

COC(C1C(=O)CCO1)OC

Origin of Product

United States

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